molecular formula C10H8Cl2FNO3 B138041 Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate CAS No. 96568-04-6

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Cat. No. B138041
CAS RN: 96568-04-6
M. Wt: 280.08 g/mol
InChI Key: IEUHWNLWVMLHHC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound that serves as a crucial intermediate in the synthesis of quinolone antibacterial agents. This compound is derived from 2,6-dichloro-5-fluoro-nicotinic acid, which undergoes a series of chemical transformations to yield the desired product with potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate involves treating 2,6-dichloro-5-fluoro-nicotinic acid with sulphurous oxychloride to produce 2,6-dichloro-5-fluoronicotinoyl chloride. This intermediate is then reacted with a carbanion, followed by treatment with p-Toluenesulfonic acid to obtain the target compound. The synthesis process has been optimized using cost-effective materials and selecting the best reagent to produce high-quality crystals of the compound .

Molecular Structure Analysis

While the specific molecular structure analysis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is not detailed in the provided papers, related compounds have been studied using analytical techniques such as X-ray diffraction, IR, MS, and NMR spectroscopy. These techniques confirm the structures of similar compounds and provide insight into their molecular conformations in both crystalline states and in solution .

Chemical Reactions Analysis

The compound is an intermediate in the synthesis of various antibacterial agents. It is likely to undergo further chemical reactions, such as nucleophilic addition or cyclocondensation, to form more complex structures with biological activity. For instance, similar compounds have been synthesized through reactions with N-arylhydrazonoyl chlorides and amines, indicating the reactive nature of the carbonyl and ester groups present in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate are not explicitly mentioned in the provided papers. However, related compounds exhibit properties such as solid-state fluorescence and the existence of different isomeric forms in solution and in the crystalline state. These properties are significant for understanding the behavior of the compound under various conditions and can influence its reactivity and applications in drug development .

Scientific Research Applications

  • Synthesis in Quinolone Antibacterial Agents

    This compound is a key component in synthesizing Quinolone antibacterial agents. An improved process involved treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to obtain a crucial intermediate. This was then reacted to form a carbanion, eventually yielding the desired product with better crystal quality (Zhu Qiu-feng, 2005).

  • Bioanalytical Method Development

    A quantitative bioanalytical method using RP-HPLC for measuring this molecule was developed. This method, adhering to USFDA guidelines, demonstrated its stability and effective quantification in human plasma, indicating its potential in pharmacological research (Nemani et al., 2018).

  • Polymorphism Characterization

    Two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques. This research contributes to the understanding of polymorphism in pharmaceutical compounds (Vogt et al., 2013).

  • Enantioselective Reduction by Fungus

    The compound was involved in a study where its derivatives were reduced enantioselectively to alcohols by the fungus Rhizopus arrhizus. This highlights its potential in biocatalysis and asymmetric synthesis (Salvi & Chattopadhyay, 2006).

  • Synthesis using Blaise Reaction

    The Blaise reaction was used for an efficient synthesis of a derivative of this compound, showcasing a single-step process viable for large-scale operations. This reflects its importance in industrial chemical processes (Lee et al., 2007).

properties

CAS RN

96568-04-6

Product Name

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Molecular Formula

C10H8Cl2FNO3

Molecular Weight

280.08 g/mol

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Pictograms

Irritant

synonyms

Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate;  Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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